Tert-butyl 2-((2-(imidazo[1,2-a]pyridin-2-yl)phenyl)carbamoyl)pyrrolidine-1-carboxylate
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Description
Tert-butyl 2-((2-(imidazo[1,2-a]pyridin-2-yl)phenyl)carbamoyl)pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C23H26N4O3 and its molecular weight is 406.486. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is Sterol 14-alpha demethylase (CYP51) . This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital component of fungal cell membranes .
Mode of Action
The compound interacts with its target, CYP51, and inhibits its function . This interaction results in the inhibition of ergosterol formation, disrupting the integrity of the fungal cell membrane and leading to cell death .
Biochemical Pathways
The compound affects the ergosterol biosynthesis pathway . Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to increased membrane permeability and leakage of cellular contents, ultimately resulting in cell death .
Pharmacokinetics
In-vitro toxicity studies are needed to understand the real-time toxic level .
Result of Action
The compound exhibits potent antifungal activity, particularly against Candida spp., including several multidrug-resistant strains . It has been observed to have minimum inhibitory concentration ranges from 4 to 16 µg/mL and minimum fungicidal concentration in the range 4‒32 µg/mL .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors While specific details are not available for this compound, factors such as pH, temperature, and presence of other substances can potentially affect its activity
Biochemical Analysis
Biochemical Properties
It has been found to exhibit excellent antifungal activity against fungal pathogens, particularly Candida spp., including several multidrug-resistant strains . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in the growth and survival of these fungi.
Cellular Effects
In cellular studies, Tert-butyl 2-((2-(imidazo[1,2-a]pyridin-2-yl)phenyl)carbamoyl)pyrrolidine-1-carboxylate has shown potent activity against Candida spp., exhibiting minimum inhibitory concentration ranges from 4 to 16 µg/mL and minimum fungicidal concentration in the range 4‒32 µg/mL . This indicates that it can influence cell function and potentially impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It has been suggested that it inhibits the formation of yeast to mold as well as ergosterol formation by the computational simulation against Sterol 14-alpha demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol, an essential component of fungal cell membranes .
Properties
IUPAC Name |
tert-butyl 2-[(2-imidazo[1,2-a]pyridin-2-ylphenyl)carbamoyl]pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3/c1-23(2,3)30-22(29)27-14-8-11-19(27)21(28)25-17-10-5-4-9-16(17)18-15-26-13-7-6-12-20(26)24-18/h4-7,9-10,12-13,15,19H,8,11,14H2,1-3H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRIDFJCXFVCZKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)NC2=CC=CC=C2C3=CN4C=CC=CC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.